molecular formula C10H10 B165621 3-Methyl-1H-indene CAS No. 767-60-2

3-Methyl-1H-indene

Cat. No. B165621
CAS RN: 767-60-2
M. Wt: 130.19 g/mol
InChI Key: COOKKJGOGWACMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05254561

Procedure details

A solution of 24.64 (0.166 mol) of 1-hydroxy-1-methyl-2,3-dihydro-1H-indene and 0.30 g of p-toluenesulphonic acid monohydrate in 300 ml of toluene was heated to reflux for 3 h with water being collected by means of a Dean Stark trap. The reaction mixture was cooled, washed with water (3×100 ml), then with saturated sodium chloride solution (100 ml), dried (K2CO3) and evaporated in vacuo to leave an orange oil. This was vacuum distilled to yield 14.57 g (67%) of the title product as a colourless oil, b.p. 32°-35° C./0.3 mm of Hg. NMR δ(CDCl3) 2.17 (3H, m), 3.31 (2H, m), 6.20 (1H, m), 7.16-7.35 (3H, m), 7.45 (1H, m).
[Compound]
Name
24.64
Quantity
0.166 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
O[C:2]1([CH3:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[CH3:11][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
24.64
Quantity
0.166 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1(CCC2=CC=CC=C12)C
Name
Quantity
0.3 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
collected by means of a Dean Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with water (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated sodium chloride solution (100 ml), dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave an orange oil
DISTILLATION
Type
DISTILLATION
Details
This was vacuum distilled

Outcomes

Product
Name
Type
product
Smiles
CC1=CCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 14.57 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.